molecular formula C18H14ClN3O2 B5635770 2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-phenylacetamide

2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-phenylacetamide

Cat. No. B5635770
M. Wt: 339.8 g/mol
InChI Key: DKWGXISHUWSAON-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyridazinone derivatives, including compounds similar to the one , typically involves reactions between specific hydrazonopropanals and active methylene compounds. Ibrahim and Behbehani (2014) described a general route for synthesizing a novel class of pyridazin-3-one derivatives, highlighting the versatility of these compounds in further chemical modifications (Ibrahim & Behbehani, 2014).

Molecular Structure Analysis

The molecular structure of pyridazinone derivatives and related compounds often features intricate hydrogen bonding and molecular interactions. Narayana et al. (2016) analyzed the crystal structures of similar C,N-disubstituted acetamides, revealing complex hydrogen bond networks that contribute to their stability and reactivity (Narayana et al., 2016).

Chemical Reactions and Properties

Pailloux et al. (2007) studied the oxidation reactivity of pyridin-2-yl-N,N-diphenylacetamides, showcasing the diverse products obtainable from these reactions and their dependency on specific conditions and oxidants (Pailloux et al., 2007).

Physical Properties Analysis

The physical properties of pyridazinone derivatives, including solubility, permeability, and lipophilicity, are crucial for their potential application in drug development and other fields. Hudkins et al. (2011) discussed the ideal pharmaceutical properties of a related compound, CEP-26401, noting its high water solubility and low binding to human plasma proteins (Hudkins et al., 2011).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of pyridazinone derivatives, are influenced by their molecular structure. Galeazzi et al. (1996) explored the intramolecular cyclisation of N-(2-alken-1-yl)amides, demonstrating the synthetic versatility of these compounds and their potential for creating biologically active amino acids (Galeazzi et al., 1996).

properties

IUPAC Name

2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O2/c19-14-8-6-13(7-9-14)16-10-11-18(24)22(21-16)12-17(23)20-15-4-2-1-3-5-15/h1-11H,12H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKWGXISHUWSAON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide

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